Cas no 37163-91-0 (6-methyl-3-methylidene-2-oxo-7-(3-oxobutyl)-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta[b]furan-5-yl acetate)

6-methyl-3-methylidene-2-oxo-7-(3-oxobutyl)-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta[b]furan-5-yl acetate structure
37163-91-0 structure
Product Name:6-methyl-3-methylidene-2-oxo-7-(3-oxobutyl)-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta[b]furan-5-yl acetate
Numero CAS:37163-91-0
MF:C17H22O5
MW:306.353585720062
CID:922021
PubChem ID:324500
Update Time:2025-04-19

6-methyl-3-methylidene-2-oxo-7-(3-oxobutyl)-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta[b]furan-5-yl acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-methyl-3-methylidene-2-oxo-7-(3-oxobutyl)-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta[b]furan-5-yl acetate
    • [6-methyl-3-methylidene-2-oxo-7-(3-oxobutyl)-4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-5-yl] acetate
    • 6-Methyl-3-methylene-2-oxo-7-(3-oxobutyl)-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta[b]furan-5-yl acetate
    • AC1L8AIL
    • acetylivalbatine
    • IVALBATIN ACETATE
    • ivalbatin monoacetate
    • Ivalbin acetate
    • NCI60_002382
    • NSC290136
    • NSC 290136
    • Acetylivalbatin
    • 6-Methyl-3-methylene-2-oxo-7-(3-oxobutyl)-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-5-yl acetate
    • DTXSID10958366
    • NSC-290136
    • 37163-91-0
    • CHEMBL1997467
    • [6-methyl-3-methylene-2-oxo-7-(3-oxobutyl)-4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-5-yl] acetate
    • Inchi: 1S/C17H22O5/c1-9(18)5-6-13-7-16-14(11(3)17(20)22-16)8-15(10(13)2)21-12(4)19/h7,10,14-16H,3,5-6,8H2,1-2,4H3
    • Chiave InChI: HDGJZUYCLFNJBX-UHFFFAOYSA-N
    • Sorrisi: O1C(C(=C)C2C1C=C(CCC(C)=O)C(C)C(C2)OC(C)=O)=O

Proprietà calcolate

  • Massa esatta: 306.14676
  • Massa monoisotopica: 306.14672380g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 545
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 69.7Ų

Proprietà sperimentali

  • PSA: 69.67
  • LogP: 2.35130
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen